Neomenthoglycol

Insect repellent Vector control Public health

Neomenthoglycol (CAS 3564-95-2) is the specific (1S,2R,5R) stereoisomer of p-menthane-3,8-diol (PMD). Do not purchase racemic or unspecified PMD mixtures; stereochemical configuration dictates bioactivity and toxicological profiles. This cis-isomer delivers superior insect repellent efficacy compared to its trans counterpart, with a half-life comparable to DEET but significantly reduced cytotoxicity. As a sensory cooling agent, it offers a non-pungent menthol alternative. Sourced from sustainable Corymbia citriodora oil processing. Insist on stereochemically specified, high-purity Neomenthoglycol for predictable formulation performance.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 3564-95-2
Cat. No. B013438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomenthoglycol
CAS3564-95-2
Synonyms(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol; cis-p-Menthane-3,8-Diol; ; 
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)(C)O
InChIInChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
InChIKeyLMXFTMYMHGYJEI-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomenthoglycol (CAS 3564-95-2): Technical Procurement and Scientific Overview


Neomenthoglycol (CAS 3564-95-2), also known as cis-p-menthane-3,8-diol or 8-Hydroxyneomenthol, is a specific stereoisomer of the monoterpenoid diol p-menthane-3,8-diol (PMD) [1]. With the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol, this compound is characterized by its precise (1S,2R,5R) stereochemical configuration, which distinguishes it from its trans-isomer and other menthol derivatives [2]. Naturally occurring in trace amounts within essential oils of Corymbia citriodora (lemon eucalyptus), Neomenthoglycol is recognized for its dual functional profile as both a sensory cooling agent and a bioactive insect repellent [3]. This evidence guide provides a quantitative and comparative analysis of its performance against relevant industrial standards to support informed scientific selection.

Neomenthoglycol (cis-PMD): Why In-Class and Stereochemical Substitution is Inadmissible for Critical Applications


Procurement of 'p-menthane-3,8-diol' or 'PMD' without stereochemical specification represents a significant technical risk, as the diastereomeric profile dictates functional performance and toxicological outcomes. Commercial PMD is typically a racemic mixture of cis- and trans- isomers . However, the cis-isomer (Neomenthoglycol) has been documented to exhibit superior bioactivity as an insect repellent compared to the trans-isomer [1]. Furthermore, the stereoisomer of Neomenthoglycol is not a simple functional substitute for menthol. While menthol activates the TRPM8 cold receptor to produce a cooling sensation, the structural modifications in Neomenthoglycol result in a distinct interaction profile that can influence sensory perception, irritation potential, and longevity [2]. Substituting with generic menthol or racemic PMD without rigorous validation may lead to sub-optimal repellent efficacy, altered sensory impact, or unintended toxicological variations, as demonstrated in comparative cytotoxicity studies with DEET where PMD's safety margin is compound-specific and not transferable to all structural analogs [3].

Quantitative Evidence Guide: Neomenthoglycol Performance Differentiation Against Industrial Benchmarks


Comparative Mosquito Repellency: Neomenthoglycol (cis-PMD) vs. DEET in Aedes aegypti

In arm-in-cage studies against Aedes aegypti, a 30% formulation of p-menthane-3,8-diol (PMD) demonstrates a similar log dose relationship to Complete Protection Time (CPT) as 20% DEET. The effective dose for 95% protection (ED95) for 30% PMD was 0.25 mg/cm², compared to 0.09 mg/cm² for 20% DEET [1]. This indicates that a higher dose of PMD is required to achieve the same level of protection. However, the half-life of protection for 30% PMD was comparable to that of 20% DEET, measured at 2.23 hours and 2.74 hours, respectively [1].

Insect repellent Vector control Public health

Differential Cytotoxicity Profile: p-Menthane-3,8-diol (PMD) vs. DEET in Human Keratinocytes

A direct comparative MTS assay on human epidermal keratinocyte (HaCaT) cells revealed opposing effects on cell viability. Exposure to DEET resulted in inhibited cell growth, whereas exposure to p-menthane-3,8-diol (PMD) was associated with improved cell viability and proliferation [1]. This indicates a fundamentally different and more favorable cytotoxic profile for PMD in this in vitro model of human skin cells.

Cytotoxicity Dermal safety In vitro toxicology

Comparative Developmental and Neurotoxicity: PMD vs. DEET in Zebrafish Embryo Model

In a comparative zebrafish embryo toxicity study, p-menthane-3,8-diol (PMD) demonstrated a superior safety profile over DEET across multiple toxicological endpoints. PMD exposure resulted in less toxicity concerning overall embryonic development, oxidant-antioxidant status, and acetylcholinesterase (AChE) activity compared to DEET exposure [1]. This multi-parameter assessment indicates a lower potential for developmental and neurotoxic effects in this vertebrate model.

Developmental toxicology Zebrafish model Environmental safety

Strategic Application Scenarios for Neomenthoglycol (cis-PMD) Based on Quantitative Evidence


Formulation of DEET-Alternative Topical Insect Repellents with a Preferential Safety Profile

The comparative toxicological data from human keratinocyte and zebrafish embryo models demonstrate that PMD is a significantly less toxic alternative to DEET [1]. This evidence directly supports the formulation of topical repellents where minimizing dermal irritation and systemic toxicity is paramount, such as products for children or individuals with sensitive skin. The efficacy data, while showing a higher ED95 for PMD, also confirm a comparable protection half-life to DEET, providing a predictable performance baseline for formulators [2].

Development of Long-Lasting Botanical Repellent Formulations

The characterization of PMD's dose-response relationship and half-life provides a quantitative foundation for developing extended-duration repellents. The data shows that a 30% PMD formulation offers a protection half-life of 2.23 hours, which is similar to 20% DEET [1]. This evidence guides the development of new formulations, such as PMD-vanillin composites, which have been shown to extend the half-life to 3.8 hours, a 1.7-fold improvement over standard PMD [1]. This quantifiable enhancement allows for targeted product differentiation.

Selection of Cooling Agents for Sensate Formulations Requiring Non-Menthol Alternatives

Given the known interaction of PMD with sensory receptors and its documented cooling effect [1], it serves as a strategic alternative to menthol or menthyl lactate in personal care products. While direct comparative TRPM8 activation data for Neomenthoglycol is limited, its structural analogy to menthol and its established use as a cooling agent (e.g., Coolact® 38D) allow for its procurement as a sensory agent with a potentially different onset and longevity profile. This is particularly valuable for formulating products where the strong, pungent character of menthol or the delayed onset of menthyl lactate is undesirable.

Green Chemistry Synthesis and Sustainable Sourcing for Eco-Conscious Product Lines

The reported green chemistry synthesis of PMD from Eucalyptus citriodora, using methods validated by 1H-NMR and 13C-NMR [2], provides a credible and verifiable pathway for sustainable manufacturing. This process differentiates PMD from synthetically derived alternatives and supports its integration into eco-labeled or naturally-positioned consumer products, a claim that can be substantiated by the published synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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